3-(3-Chlorophenyl)cyclobutanone

Catalog No.
S871766
CAS No.
152714-08-4
M.F
C10H9ClO
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)cyclobutanone

CAS Number

152714-08-4

Product Name

3-(3-Chlorophenyl)cyclobutanone

IUPAC Name

3-(3-chlorophenyl)cyclobutan-1-one

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2

InChI Key

MPIYPDUURJOKRP-UHFFFAOYSA-N

SMILES

C1C(CC1=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)Cl

The exact mass of the compound 3-(3-Chlorophenyl)cyclobutanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(3-Chlorophenyl)cyclobutanone (CAS 152714-08-4) is a highly strained, four-membered cyclic ketone bearing a meta-chlorinated phenyl ring at the 3-position. With a molecular weight of 180.63 g/mol and the formula C10H9ClO, it serves as a targeted building block in advanced organic synthesis and medicinal chemistry . The cyclobutanone core possesses a ring strain of approximately 25 kcal/mol, which drives its distinctive reactivity profile, including facile ring-opening, ring-expansion, and nucleophilic addition reactions [1]. As a procurement candidate, its value lies in providing a rigid, sp3-rich scaffold that allows the precise spatial arrangement of the meta-chlorophenyl pharmacophore, making it a highly specific precursor for synthesizing complex cyclobutane-containing active pharmaceutical ingredients (APIs) and agrochemicals [1].

Direct substitution of 3-(3-chlorophenyl)cyclobutanone with its 2-chloro or 4-chloro regioisomers fundamentally alters the downstream biological and physicochemical properties of the synthesized targets[1]. The meta-positioning of the chlorine atom dictates a specific steric environment and inductive electronic effect that cannot be replicated by ortho- or para-substitutions [1]. In drug discovery, such as the development of diaminopimelate desuccinylase (DapE) inhibitors or CNS-active cyclobutylamines, this specific regiochemistry is critical for target-specific receptor binding [1]. Furthermore, attempting to use unsubstituted phenylcyclobutanone fails to provide the necessary halogen handle for subsequent late-stage functionalization or cross-coupling, rendering generic class-level substitutes structurally incompatible for targeted procurement [2].

Regioisomer-Specific Pharmacophore Positioning for Enzyme Inhibition

The meta-chloro substitution in 3-(3-chlorophenyl)cyclobutanone provides a distinct spatial vector for the halogen atom compared to the 4-chloro isomer [1]. In structure-activity relationship (SAR) studies of cyclobutane-based inhibitors (such as those targeting the bacterial enzyme DapE), the exact positioning of the aryl substituent dictates the occupation of specific hydrophobic pockets [1]. Utilizing the 3-chloro regioisomer ensures the correct trajectory of the chlorine atom, a geometric requirement that the 4-chloro baseline cannot satisfy due to its linear para extension[1].

Evidence DimensionAryl substitution vector and steric volume trajectory
Target Compound Datameta-Chloro substitution providing angled spatial projection
Comparator Or Baselinepara-Chloro substitution (CAS 152714-07-3) providing linear projection
Quantified DifferenceDistinct spatial orientation altering receptor pocket fit and binding affinity
ConditionsStructure-based drug design and SAR profiling

Procurement of the exact meta-chloro isomer is mandatory when the target API requires a specific steric fit in the binding site that the para-isomer cannot structurally satisfy.

Ring Strain-Driven Reactivity vs. Acyclic Ketone Baselines

3-(3-Chlorophenyl)cyclobutanone exhibits a high ring strain energy of approximately 25 kcal/mol, a characteristic feature of the cyclobutanone class [1]. This thermodynamic instability makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating reactions such as Baeyer-Villiger oxidations to yield 3-aryl-gamma-butyrolactones or ring expansions to cyclopentanones [1]. In contrast, acyclic baseline ketones like 4-(3-chlorophenyl)butan-2-one lack this ring strain (~0-2 kcal/mol) and require significantly harsher conditions or alternative pathways to achieve similar structural transformations [1].

Evidence DimensionRing strain energy and nucleophilic susceptibility
Target Compound Data~25 kcal/mol ring strain
Comparator Or BaselineAcyclic ketone analogs (~0-2 kcal/mol strain)
Quantified Difference>20 kcal/mol difference in strain energy driving reaction thermodynamics
ConditionsRing-expansion and oxidation synthetic pathways

Buyers targeting the synthesis of functionalized lactones or expanded rings must select the strained cyclobutanone to ensure high-yielding transformations under mild conditions compared to acyclic alternatives.

Halogen Handle for Late-Stage Functionalization

The presence of the chlorine atom on the aromatic ring of 3-(3-chlorophenyl)cyclobutanone provides a robust handle for transition-metal-catalyzed cross-coupling reactions [1]. Compared to the unsubstituted baseline 3-phenylcyclobutanone, this compound allows for the direct installation of diverse aryl, alkyl, or amine groups at the meta position of the phenyl ring [1]. This eliminates the need for a separate, low-yielding halogenation step that could compromise the sensitive cyclobutanone core [1].

Evidence DimensionSynthetic steps to meta-functionalized derivatives
Target Compound DataDirect cross-coupling enabled (1 step)
Comparator Or Baseline3-Phenylcyclobutanone (requires multi-step pre-functionalization)
Quantified DifferenceElimination of 1-2 synthetic steps; avoids harsh halogenation conditions
ConditionsLate-stage API functionalization workflows

Selecting the pre-halogenated scaffold streamlines synthetic routes by eliminating halogenation steps, reducing process costs, and protecting the vulnerable four-membered ring from degradation.

Synthesis of Cyclobutane-Containing Enzyme Inhibitors

Directly leveraging the specific meta-chloro spatial arrangement, this compound is a structurally matched precursor for synthesizing alpha-aminocyclobutanone derivatives and cyclobutylamines targeting bacterial enzymes like DapE, where the 4-chloro isomer fails to provide the required binding affinity [1].

Production of meta-Substituted gamma-Butyrolactones

Utilizing the ~25 kcal/mol ring strain, 3-(3-chlorophenyl)cyclobutanone is efficiently converted via Baeyer-Villiger oxidation into 3-(3-chlorophenyl)-gamma-butyrolactones, which are valuable intermediates for agrochemicals and fine chemicals[2].

Late-Stage Cross-Coupling Scaffold Development

The stable meta-chloro handle allows process chemists to perform palladium-catalyzed cross-couplings, enabling the rapid generation of diverse 3-(3-aryl/heteroaryl-phenyl)cyclobutanone libraries for high-throughput screening without degrading the cyclobutanone core [3].

XLogP3

2.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-(3-Chlorophenyl)cyclobutan-1-one

Dates

Last modified: 08-16-2023

Explore Compound Types